molecular formula C6H9FO2 B1311674 cis-Ethyl 2-fluorocyclopropanecarboxylate CAS No. 84388-71-6

cis-Ethyl 2-fluorocyclopropanecarboxylate

Cat. No.: B1311674
CAS No.: 84388-71-6
M. Wt: 132.13 g/mol
InChI Key: OGSXKPYGEILMIG-UHNVWZDZSA-N
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Description

cis-Ethyl 2-fluorocyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a fluorine atom attached to the cyclopropane ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Ethyl 2-fluorocyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the rhodium-catalyzed cyclopropanation of (1-fluorovinylsulfonyl)benzene with diazo esters. This reaction proceeds stereoselectively to yield the desired cis-isomer . The reaction conditions often involve the use of a rhodium catalyst, such as [Rh(O2CCPh3)2]2, and tert-butyl diazoacetate as the diazo ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

cis-Ethyl 2-fluorocyclopropanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the cyclopropane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

cis-Ethyl 2-fluorocyclopropanecarboxylate has several scientific research applications, including:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-Ethyl 2-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclopropane ring can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in the modulation of biological processes, such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

  • cis-2-Fluorocyclopropanecarboxylic acid
  • cis-Methyl 2-fluorocyclopropanecarboxylate
  • Butyl (1R,2R)-2-fluorocyclopropanecarboxylate

Uniqueness

cis-Ethyl 2-fluorocyclopropanecarboxylate is unique due to its specific stereochemistry and the presence of the ethyl ester group. This distinguishes it from other similar compounds, which may have different ester groups or stereochemistry. The unique combination of these features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSXKPYGEILMIG-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium borohydride (170 mg, 4.50 mmol) was added to and dissolved in N,N-dimethylacetamide (1.5 mL) at room temperature, followed by addition of an N,N-dimethylacetamide solution (1.0 mL) of ethyl 1-chloro-2-fluoro-cyclopropane-1-carboxylate (hereinafter the compound will be referred to as “compound (1b)”) (cis/trans=95/5) (500 mg, 3.00 mmol). Cobalt chloride hexahydrate (3.6 mg, 0.015 mmol) was added to the resultant solution at the same temperature. After completion of addition, the resultant mixture was stirred at 40° C. for one hour. After completion of reaction, the whole reaction mixture was diluted with an HPLC mobile phase to 50 mL, to thereby yield a solution containing 381.3 mg (yield: 96%) of the title compound. Yield was determined by means of high performance liquid chromatography (HPLC) (the same shall apply hereinafter).
Quantity
170 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 1b )
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.6 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Six
Yield
96%

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

An internal glass tube was introduced into an autoclave and 0.5 g of ethyl 2-chloro-2-fluoro-1-cyclopropanecarboxylate (cis:trans=1.4:1), 0.5 ml of Raney nickel and 5 ml of ethanol were fed thereinto. Then 0.54 g of 1,2-diaminoethane was further added and the mixture was stirred at room temperature under an elevated hydrogen gas atmosphere (50 kgf/cm2) for 24 hours. After the completion of the reaction, the catalyst was filtered off. Then the reaction mixture was analyzed by gas chromatography. As a result, it was found out that the reaction conversion rate was 100%, the yield was 88.9% and the cis:trans ratio was 1.4:1. The analytical data of the title compound are as follows.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

An internal glass tube was introduced into an autoclave and 0.5 g of ethyl 1-chloro-2-fluoro-1-cyclopropanecarboxylate (cis:trans=1.4:1), 0.5 ml of Raney nickel and 5 ml of ethanol were fed thereinto. Then 0.18 mg of 1,2-diaminoethane was further added and the mixture was stirred at room temperature under an elevated hydrogen gas atmosphere (10 kgf/cm2) for 48 hours. After the completion of the reaction, the catalyst was filtered off. Then the reaction mixture containing the title compound was analyzed by gas chromatography. As a result, it was found out that the reaction conversion rate was 95%, the yield was 81% and the cis:trans ratio was 0.3:1.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.18 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

An internal glass tube was introduced into an autoclave and 0.5 g of ethyl 2-bromo-2-fluoro-1-cyclopropanecarboxylate (cis:trans=0.8:1), 0.5 ml of Raney nickel and 5 ml of ethanol were fed thereinto. Then 0.43 g of 1,2-diaminoethane was further added and the mixture was stirred at room temperature under a hydrogen gas atmosphere (1 kgf/cm2) for 24 hours. After the completion of the reaction, the catalyst was filtered off. Then the reaction mixture containing the title compound was analyzed by gas chromatography. As a result, it was found out that the reaction conversion rate was 100%, the yield was 78% and the cis:trans ratio was 0.8:1.
Name
ethyl 2-bromo-2-fluoro-1-cyclopropanecarboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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